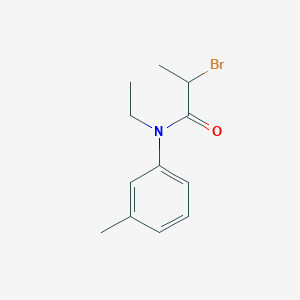

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is a biochemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for research purposes .

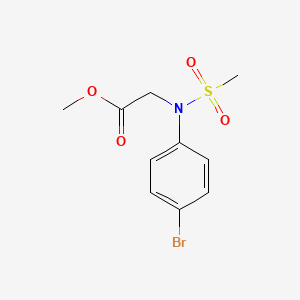

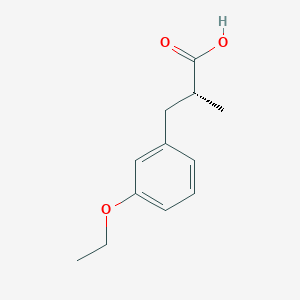

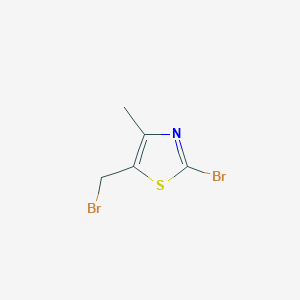

Molecular Structure Analysis

The molecular structure of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can be represented by the InChI string:InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 . This string provides a unique representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

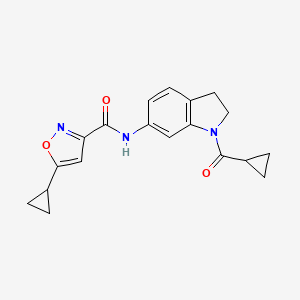

- 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide serves as a valuable biochemical for proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its ability to modify proteins through covalent binding makes it a useful tool in proteomic experiments .

- In polymer chemistry, this compound finds application as an initiator in ATRP. Specifically, it acts as a dopamine ATRP initiator. ATRP is a versatile method for controlled polymerization, allowing precise control over polymer chain length and architecture .

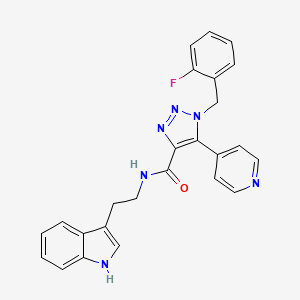

- Researchers explore the potential of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide in drug discovery. Its unique structure may offer opportunities for designing novel pharmaceutical agents. Medicinal chemists investigate its interactions with biological targets and evaluate its potential as a lead compound .

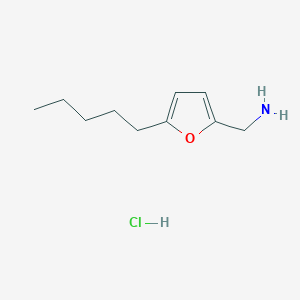

- Organic chemists utilize this compound in synthetic routes. Its bromine atom provides a handle for further functionalization, allowing the introduction of diverse chemical groups. Researchers can modify the molecule to create derivatives with specific properties .

- The presence of the bromine atom makes this compound interesting for radical-based reactions. It may serve as a radical initiator or participate in photochemical processes. Investigating its reactivity under different conditions can lead to new synthetic methodologies .

- Surface modification plays a crucial role in materials science. Researchers explore the use of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide to functionalize surfaces, such as modifying nanoparticles, coatings, or polymer films. Its reactivity with various substrates offers opportunities for tailoring material properties .

Proteomics Research

Atom Transfer Radical Polymerization (ATRP) Initiator

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Photocatalysis and Radical Reactions

Materials Science and Surface Modification

Santa Cruz Biotechnology Lanzhou Institute of Chemical Physics ChemicalBook

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOTXLLNZDDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)